molecular formula C11H14BrNO B2401727 1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one CAS No. 2116483-38-4

1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one

Cat. No.: B2401727
CAS No.: 2116483-38-4
M. Wt: 256.143
InChI Key: OOTOGFSIIZTTTR-UHFFFAOYSA-N
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Description

1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one is a chemical compound belonging to the pyridine family. It is characterized by its yellow crystalline solid form and has a molecular formula of C13H16BrNO with a molecular weight of 284.18 g/mol

Preparation Methods

The synthesis of 1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one typically involves the bromination of 4-tert-butylpyridine followed by a reaction with ethanone. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination process. Industrial production methods may involve more scalable processes, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subject to ongoing research, aiming to elucidate its effects at the molecular level.

Comparison with Similar Compounds

1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:

    1-(4-tert-butylpyridin-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.

    1-(6-Chloro-4-tert-butylpyridin-2-yl)ethanone:

    1-(6-Bromo-4-methylpyridin-2-yl)ethanone: The presence of a methyl group instead of a tert-butyl group changes its steric and electronic characteristics.

Properties

IUPAC Name

1-(6-bromo-4-tert-butylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTOGFSIIZTTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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